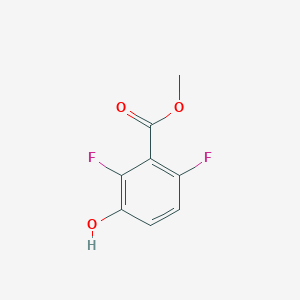

Methyl 2,6-difluoro-3-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 2,6-difluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXKUYJHKDPVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Functionalization Strategy

A more elaborate synthetic approach involves protecting the hydroxyl group and subsequent functionalization:

Step 1: Protection

- The hydroxyl group of 2,6-difluoro-3-hydroxybenzoic acid is protected as a triisopropylsilyl (TIPS) ether to prevent unwanted side reactions.

Step 2: Esterification

- The protected acid is treated with methanol and thionyl chloride under reflux to form the methyl ester intermediate.

Step 3: Deprotection and Functionalization

- The TIPS group is removed.

- The free hydroxyl group undergoes trifluoromethanesulfonylation using triflic anhydride in dichloromethane with pyridine as a base.

-

- The product is purified by thin-layer chromatography (TLC) or column chromatography.

-

- Molecular weight: 188.14 g/mol.

- LC-MS: m/z 189.0 [M+H]^+.

- Purity: >98%.

This method is useful for obtaining highly functionalized derivatives and intermediates for further synthetic applications.

Suzuki-Miyaura Coupling Route

An alternative synthetic route involves the Suzuki-Miyaura cross-coupling reaction:

-

- Boronic acid derivative of 2,6-difluorophenol.

- Suitable aryl halide.

-

- Palladium catalyst (e.g., Pd(PPh3)4).

- Base such as potassium carbonate.

- Solvent system typically includes aqueous-organic mixtures.

-

- Formation of the methyl 2,6-difluoro-3-hydroxybenzoate framework through C-C bond formation.

-

- Allows introduction of various substituents.

- Useful for complex molecule synthesis.

-

- Scalable with continuous-flow reactors.

- Optimized for yield and minimal by-products.

Industrial Production Considerations

-

- Esterification under reflux conditions in large reactors.

- Continuous-flow reactors may be employed for better heat and mass transfer.

-

- Reaction temperature and time are carefully controlled.

- Use of acid catalysts optimized to balance reaction rate and product stability.

-

- Industrial purification often involves crystallization and filtration.

- Chromatographic methods are less common at scale due to cost.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 2,6-difluoro-3-hydroxybenzoic acid, MeOH, H₂SO₄ or SOCl₂, reflux | 80-95 | >98 | Simple, direct, cost-effective | Requires reflux, acid handling |

| Protection + Esterification + Functionalization | TIPS protection, MeOH, SOCl₂, triflic anhydride, pyridine | 75-90 | >98 | High selectivity, functional group tolerance | Multi-step, more complex |

| Suzuki-Miyaura Coupling | Boronic acid derivative, aryl halide, Pd catalyst, base | Variable | High | Versatile, suitable for derivatives | Requires palladium catalyst, cost |

Detailed Research Findings

- The esterification method is widely used due to its straightforward nature, with reaction times typically ranging from 2 to 6 hours under reflux.

- Protection strategies using triisopropylsilyl ethers enable selective functionalization and prevent side reactions during esterification and subsequent transformations.

- Trifluoromethanesulfonylation enhances the reactivity of the hydroxyl group for further synthetic modifications.

- Suzuki-Miyaura coupling, though more complex, allows for the introduction of diverse substituents, expanding the chemical space of fluorinated benzoates.

- Industrial methods focus on optimizing reaction conditions to reduce cost and environmental impact, often employing continuous-flow technology to improve reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2,6-difluoro-3-hydroxybenzaldehyde.

Reduction: 2,6-difluoro-3-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,6-difluoro-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving bacterial enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2,6-Difluoro-3-Hydroxybenzoate and Analogues

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points) are unavailable in the evidence, trends can be deduced:

- Polarity: The 3-OH group increases polarity compared to methoxy or iodo derivatives, impacting solubility in polar solvents like methanol or water .

- Stability : Trifluoromethanesulfonyl (triflate) intermediates (e.g., from ) are highly reactive, whereas the hydroxyl group in the target compound requires protection during synthesis to avoid side reactions .

Biological Activity

Methyl 2,6-difluoro-3-hydroxybenzoate (C8H7F2O3) is an organic compound notable for its unique structural characteristics, which include two fluorine atoms and a hydroxyl group. These features significantly influence its biological activity and potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science.

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C8H7F2O3

- Functional Groups : Hydroxy (-OH) and ester (-COOCH3)

- Fluorination : The presence of fluorine atoms at the 2 and 6 positions enhances lipophilicity and can alter biological activity compared to non-fluorinated analogs.

This compound is primarily investigated for its potential as an enzyme inhibitor . The mechanism of action involves:

- Binding Affinity : The fluorine atoms enhance binding affinity towards specific enzymes by interacting with active or allosteric sites.

- Inhibition of Enzyme Activity : This compound may prevent substrate binding and subsequent catalytic activity, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant potential in inhibiting bacterial enzymes. For instance:

- FtsZ Protein Inhibition : It has been studied as an allosteric inhibitor of the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the compound's structural properties contribute to its inhibitory effects .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

- Microbial Metabolism : Certain studies suggest that derivatives of hydroxybenzoic acid can be metabolized by specific bacteria, indicating potential use in environmental biochemistry .

- Antimicrobial Activity : Related compounds have been evaluated for their ability to combat bacterial infections, positioning this compound as a candidate for further exploration in this area .

Case Study: Molecular Docking Analysis

A detailed molecular docking study compared this compound with other similar compounds. Key findings included:

- Non-planarity : The presence of fluorine caused a dihedral angle of -27° between the carboxamide and the aromatic ring, influencing binding interactions.

- Inhibitory Potency : The study highlighted that modifications to the fluorinated benzamide motif significantly affected inhibitory potency against FtsZ .

Applications in Medicine and Industry

This compound's unique properties make it suitable for various applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and antimicrobial agent. |

| Biochemistry | Investigated for enzyme inhibition mechanisms. |

| Environmental Science | Possible use in bioremediation due to microbial metabolism capabilities. |

| Pharmaceutical Industry | Intermediate in the synthesis of novel therapeutic agents. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.